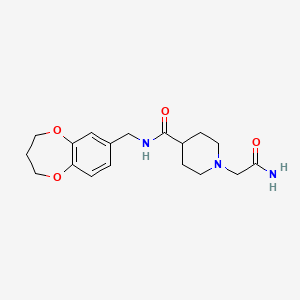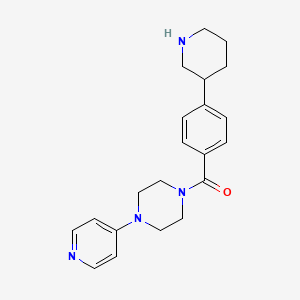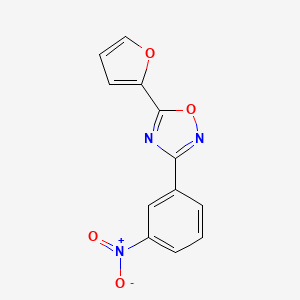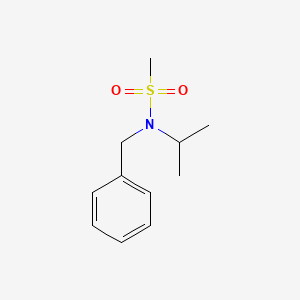![molecular formula C18H22N2O2 B5567158 3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)
3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring . The presence of the diallylamino and methoxy functional groups may significantly influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with the diallylamino, methoxy, and methyl groups attached at the 3rd, 6th, and 2nd positions, respectively . The exact structure and its properties would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the diallylamino, methoxy, and methyl groups. The diallylamino group might participate in reactions involving the nitrogen atom, while the methoxy group could undergo reactions involving the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the diallylamino and methoxy groups might increase the compound’s polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by Vandekerckhove et al. (2015) discussed the synthesis of functionalized aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines as novel synthetic intermediates. These compounds were then evaluated for their antiplasmodial and antifungal activity, revealing moderate potency against Plasmodium falciparum strains and notable antifungal efficacy against specific pathogens (Vandekerckhove et al., 2015).
Material Science and Corrosion Inhibition
In the field of material science, Tazouti et al. (2016) synthesized quinoxalinone derivatives to study their effects on mild steel corrosion inhibition in acidic media. These compounds acted as mixed-type inhibitors, showcasing the potential of quinoline derivatives in protecting metals against corrosion, which could be relevant for industrial applications (Tazouti et al., 2016).
Photoluminescence and Electroluminescence
Barberis et al. (2006) explored the synthesis and optical properties of aluminum and zinc quinolates with a styryl substituent at the 2-position. These complexes showed improved thermal stability and solubility compared to reference compounds, emitting blue-green light with potential applications in organic light-emitting diodes (OLEDs) (Barberis et al., 2006).
Chemotherapeutic Research
Watermeyer et al. (2009) reported on bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, detailing their synthesis and crystal structures. These compounds are pharmacologically relevant, indicating the versatility of quinoline derivatives in developing new chemotherapeutic agents (Watermeyer et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-6-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-5-9-20(10-6-2)12-16-13(3)19-17-8-7-14(22-4)11-15(17)18(16)21/h5-8,11H,1-2,9-10,12H2,3-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCDGMQZXVBJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Bis(prop-2-EN-1-YL)amino]methyl}-6-methoxy-2-methylquinolin-4-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-benzoylspiro[cyclohexane-1,4'-[1,2,3]triazolo[5,1-c][1,4]oxazin]-6'(7'H)-one](/img/structure/B5567079.png)
![(1S*,5R*)-3-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567094.png)
![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)
![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)




![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)
![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)